3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one is an organic compound that features a benzofuran ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one typically involves the reaction of a benzofuran derivative with a triazole derivative under specific conditions. One common method involves the use of Meldrum’s acid derivatives as intermediates. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-methylsulfanylazolo [1,5-a]pyrimidin-7 (4H)-ones: These compounds share a similar methylsulfanyl group and have been studied for their cytotoxic properties.
5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile: Another compound with a methylsulfanyl group, used in early discovery research.
Uniqueness
3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one is unique due to its specific combination of a benzofuran ring and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10N4O2S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)iminomethyl]-2-benzofuran-1-ol |
InChI |
InChI=1S/C12H10N4O2S/c1-19-12-14-11(15-16-12)13-6-9-7-4-2-3-5-8(7)10(17)18-9/h2-6,17H,1H3,(H,14,15,16) |
InChI Key |
RYINZKLIVCMIBS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=N1)N=CC2=C3C=CC=CC3=C(O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.